molecular formula C10H14O2 B1329611 cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione CAS No. 21170-10-5

cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione

Cat. No. B1329611
CAS RN: 21170-10-5
M. Wt: 166.22 g/mol
InChI Key: KGZWVKASYOPUET-UHFFFAOYSA-N
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Description

“Cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione” is an organic compound with the empirical formula C10H14O2 . It has a molecular weight of 166.22 g/mol . The compound is solid in form .


Synthesis Analysis

The olefination of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione with (carbethoxyethylidene)triphenylphospharane under controlled microwave heating has been investigated .


Molecular Structure Analysis

The IUPAC name for this compound is 3a,6a-dimethyl-1,3,4,6-tetrahydropentalene-2,5-dione . The InChI string is InChI=1S/C10H14O2/c1-9-3-7(11)5-10(9,2)6-8(12)4-9/h3-6H2,1-2H3 . The canonical SMILES string is CC12CC(=O)CC1(CC(=O)C2)C .


Chemical Reactions Analysis

This compound reacts with carbon disulfide, a strong base, and an alkylating agent in dipolar aprotic solvents to yield racemic mixtures of 2-dialkylthio-methylene compounds .


Physical And Chemical Properties Analysis

The compound is solid in form and has a melting point of 228-230 °C (lit.) . The XLogP3-AA value is 0.4 .

Scientific Research Applications

  • Application Summary : “cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione” is used as a building block in organic synthesis . It has been investigated in the olefination process with (carbethoxyethylidene)triphenylphospharane under controlled microwave heating .
  • Methods of Application : The compound reacts with carbon disulfide, a strong base, and an alkylating agent in dipolar aprotic solvents to yield racemic mixtures of 2-dialkylthio-methylene compounds .
  • Results or Outcomes : The outcome of this reaction is a racemic mixture of 2-dialkylthio-methylene compounds .

Safety And Hazards

The compound is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

3a,6a-dimethyl-1,3,4,6-tetrahydropentalene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9-3-7(11)5-10(9,2)6-8(12)4-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZWVKASYOPUET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)CC1(CC(=O)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175411
Record name cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione

CAS RN

21170-10-5
Record name cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021170105
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Record name 21170-10-5
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Record name cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Reactant of Route 2
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Reactant of Route 3
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Reactant of Route 4
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Reactant of Route 5
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione
Reactant of Route 6
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione

Citations

For This Compound
33
Citations
M Korman, E Paz, T Franklin… - Journal of Chemical …, 2020 - ACS Publications
A four week laboratory experiment was designed on the basis of a modification of the Weiss–Cook reaction for the preparation of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione. In …
Number of citations: 4 pubs.acs.org
S Kotha, AK Chinnam - Synthesis, 2014 - thieme-connect.com
We have developed an efficient method for the synthesis of the pentaleno[2,1-b:5,4-b′]diindole and pentaleno[2,1-b:5,6-b′]diindole skeletons via twofold Fischer indole cyclization. In …
Number of citations: 17 www.thieme-connect.com
SH Bertz, JM Cook, A Gawish, U Weiss - Organic Syntheses, 2003 - Wiley Online Library
Condensation of Dimethyl 1,3‐Acetonedicarboxylate with 1,2‐Dicarbonyl Compounds: cis‐bicyclo[3.3.0]octane‐3,7‐diones - Bertz - Major Reference Works - Wiley Online Library …
Number of citations: 108 onlinelibrary.wiley.com
W Dölling, A Vogt, U Baumeister… - European journal of …, 1998 - Wiley Online Library
A simple and efficient approach to the 9‐thiatricyclo[3.3.1.0 ]nonane ring system (5) has been found by treating cis‐bicyclo[3.3.0]octane‐3,7‐diones (1) with Lawesson's reagent or …
J Wu, D Li, H Wu, L Sun, WM Dai - Tetrahedron, 2006 - Elsevier
A number of cyclic mono- and di-ketones underwent regioselective olefination with (carbethoxyethylidene)triphenylphospharane under controlled microwave heating. The Wittig …
Number of citations: 18 www.sciencedirect.com
I Urbanavičiūtė, S Višniakova, J Dirsytė, G Juška… - Journal of …, 2017 - Elsevier
We report a synthesis of 37 new 1,8-naphthyridine based compounds having a non-planar bicyclic moiety (bicyclo[3.3.1]nonane, bicyclo[3.3.0]octane and camphor). We measured …
Number of citations: 6 www.sciencedirect.com
WTG Johnson - 1999 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 3 search.proquest.com
RR Chand, M Nimick, B Cridge, RJ Rosengren - Biology, 2021 - mdpi.com
Simple Summary Folivore marsupials can metabolise high levels of dietary terpenes compared to eutherian mammals, indicating that they possess highly efficient drug metabolising …
Number of citations: 3 www.mdpi.com
M Suarez - 1995 - search.proquest.com
The tendency for miniaturization in electronic devices has created the need for materials capable of high storage densities and high switching rates. There has been ample effort in …
Number of citations: 2 search.proquest.com
MS Khot - 1997 - search.proquest.com
Part I. The conformational flexibility and the intramolecular hydrogen bonding of a series of (n. 3.3) propellane-diols (and related model compounds) was explored. Evidence was …
Number of citations: 2 search.proquest.com

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